molecular formula C4H3ClO3S B1322663 Furan-3-sulfonyl chloride CAS No. 52665-49-3

Furan-3-sulfonyl chloride

Cat. No.: B1322663
CAS No.: 52665-49-3
M. Wt: 166.58 g/mol
InChI Key: PCBBEIXTVWWTAK-UHFFFAOYSA-N
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Description

Furan-3-sulfonyl chloride is an organic compound with the molecular formula C4H3ClO3S. It is a derivative of furan, a heterocyclic aromatic compound, and contains a sulfonyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

Furan-3-sulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Furan-3-sulfonyl chloride is a chemical compound that is often used in organic synthesis. Its primary targets are typically organic molecules that contain nucleophilic sites, such as amines, alcohols, and carboxylic acids . The sulfonyl chloride group in the compound is highly reactive and can readily form sulfonamides, sulfonic esters, and sulfonic acids when it encounters these nucleophilic sites .

Mode of Action

The mode of action of this compound involves the electrophilic nature of the sulfonyl chloride group. This group is highly susceptible to nucleophilic attack due to the presence of a good leaving group (chloride ion). When a nucleophile, such as an amine or alcohol, encounters the sulfonyl chloride group, it attacks the sulfur atom, displacing the chloride ion and forming a new bond . This results in the formation of a sulfonamide or sulfonic ester .

Pharmacokinetics

The pharmacokinetics of this compound are not well-studied. Given its reactivity, it is likely to be rapidly metabolized in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its reactivity, the biological matrix it is introduced into, and the specific biochemical reactions it undergoes .

Result of Action

The result of this compound’s action is the formation of new compounds via the reaction of the sulfonyl chloride group with nucleophiles. In a biological context, this could potentially lead to the modification of biomolecules, potentially disrupting their normal function .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of nucleophiles. For instance, the compound’s reactivity might increase at higher temperatures or under acidic conditions. Additionally, the presence of nucleophiles in the environment would directly impact the compound’s reactivity and the products formed .

Safety and Hazards

Furan-3-sulfonyl chloride is considered hazardous. It causes burns by all exposure routes and is toxic if inhaled . It reacts violently with water, releasing gases which are toxic if inhaled .

Future Directions

Furan platform chemicals (FPCs), which include furan-3-sulfonyl chloride, are directly available from biomass . They have the potential to replace traditional resources such as crude oil in the chemical industry . This would require the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Biochemical Analysis

Biochemical Properties

Furan-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It acts as a sulfonylating agent, reacting with nucleophilic groups such as amines and thiols on proteins and enzymes. This interaction can lead to the formation of sulfonamide or sulfonate esters, which can alter the activity and function of the target biomolecules. For example, this compound can inhibit the activity of certain enzymes by modifying their active sites, thereby affecting metabolic pathways and cellular processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of kinases, which are essential for signal transduction, thereby disrupting normal cellular functions. Additionally, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and potential cell damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleophilic groups on biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amines and thiols, leading to the formation of stable sulfonamide or sulfonate esters. This modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including prolonged inhibition of enzyme activity and sustained oxidative stress .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant inhibition of enzyme activity and disruption of metabolic pathways. Toxic or adverse effects, such as oxidative stress and cell damage, are more likely to occur at high doses. Studies in animal models have shown that there is a threshold dose above which the compound’s toxic effects become pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and other biomolecules. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can interact with nuclear proteins, influencing gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-3-sulfonyl chloride can be synthesized through the sulfonylation of furan. One common method involves the reaction of furan with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_4\text{O} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_4\text{H}_3\text{ClO}_3\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where furan is treated with chlorosulfonic acid. The reaction is carried out under controlled temperatures to ensure the efficient formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: Furan-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used under anhydrous conditions to reduce the sulfonyl chloride group.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Comparison with Similar Compounds

    Furan-2-sulfonyl chloride: Another sulfonyl chloride derivative of furan, differing in the position of the sulfonyl chloride group.

    Thiophene-2-sulfonyl chloride: A sulfonyl chloride derivative of thiophene, a sulfur-containing heterocycle.

    Pyrrole-2-sulfonyl chloride: A sulfonyl chloride derivative of pyrrole, a nitrogen-containing heterocycle.

Uniqueness: Furan-3-sulfonyl chloride is unique due to its specific reactivity and the position of the sulfonyl chloride group on the furan ring. This positional difference can lead to variations in reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

furan-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBBEIXTVWWTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623292
Record name Furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52665-49-3
Record name Furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAN-3-SULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In flame dried glassware under a nitrogen atmosphere to a solution of 428 mg (2.909 mmol) of 3 bromofuran in anhydrous tetrahydrofuran at -78° C. was added 2.0 mL n-butyl lithium (3.2 mmol at 1.6 molar in hexane). After 45 minutes the resultant solution was added via cannula to a 20° C. solution of sulfuryl chloride in diethyl ether (5 mL plus a 2 mL rinse). After 1 h, the reaction was quenched with 0.5N hydrochloric acid and extraced into diethyl ether. The ethereal extracts were washed with saturated brine, dried over magnesium sulfate, filtered and concentrated in vacuo to provide 158 mg of the title product. (1H) NMR (CDCl3) consistent with structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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